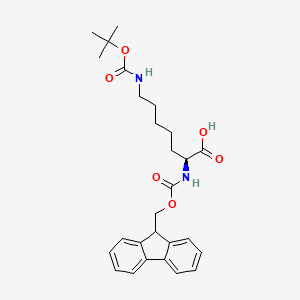

Fmoc-L-Holys(Boc)-OH

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Fmoc-L-Holys(Boc)-OH: is a synthetic amino acid derivative used primarily in peptide synthesis. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group on the amino terminus and a tert-butoxycarbonyl (Boc) protecting group on the side chain hydroxyl group. These protecting groups are essential for preventing unwanted reactions during peptide synthesis, allowing for the selective formation of peptide bonds.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-L-Holys(Boc)-OH typically involves multiple steps, starting from the natural amino acid L-hydroxylysine. The process includes the selective protection of functional groups to ensure the desired reactions occur at specific sites. Here is a general outline of the synthetic route:

Protection of the Amino Group: The amino group of L-hydroxylysine is protected using the fluorenylmethyloxycarbonyl (Fmoc) group. This is achieved by reacting L-hydroxylysine with Fmoc chloride in the presence of a base such as sodium carbonate.

Protection of the Hydroxyl Group: The hydroxyl group on the side chain is protected using the tert-butoxycarbonyl (Boc) group. This step involves reacting the intermediate with Boc anhydride in the presence of a base like triethylamine.

Purification: The final product, , is purified using techniques such as column chromatography to remove any impurities and by-products.

Industrial Production Methods

In an industrial setting, the production of This compound follows similar steps but on a larger scale. The process is optimized for efficiency and yield, often involving automated synthesis equipment and rigorous quality control measures to ensure the purity and consistency of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

Fmoc-L-Holys(Boc)-OH: undergoes several types of chemical reactions, primarily during peptide synthesis:

Deprotection Reactions: The Fmoc and Boc protecting groups can be removed under specific conditions to expose the amino and hydroxyl groups for further reactions. Fmoc deprotection is typically achieved using a base such as piperidine, while Boc deprotection is carried out using acidic conditions like trifluoroacetic acid.

Peptide Bond Formation: The primary application of is in the formation of peptide bonds. This involves coupling the amino group of one amino acid with the carboxyl group of another, using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

Common Reagents and Conditions

Fmoc Deprotection: Piperidine in dimethylformamide (DMF)

Boc Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM)

Peptide Coupling: N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt)

Major Products Formed

The major products formed from the reactions involving This compound are peptides with specific sequences, where the amino and hydroxyl groups of L-hydroxylysine are incorporated into the peptide chain.

Applications De Recherche Scientifique

Peptide Synthesis

Fmoc-L-Holys(Boc)-OH is primarily utilized in solid-phase peptide synthesis (SPPS). The Fmoc (9-fluorenylmethyloxycarbonyl) protecting group allows for selective deprotection under mild basic conditions, facilitating the stepwise assembly of peptides. The Boc (tert-butyloxycarbonyl) group further enhances stability during synthesis.

Advantages in SPPS

- Mild Conditions : The use of Fmoc and Boc protecting groups enables the synthesis of sensitive peptides without harsh reagents.

- High Purity : Peptides synthesized using this compound typically exhibit high purity levels, making them suitable for further applications in research and therapeutic contexts.

Drug Development

The incorporation of this compound in peptide sequences has been explored for developing novel therapeutic agents. For instance, peptides containing L-homolysine residues have shown potential in targeting specific receptors or pathways involved in diseases.

Case Studies

- Antimicrobial Peptides : Research indicates that peptides synthesized with this compound exhibit antimicrobial properties, making them candidates for new antibiotics.

- Cancer Therapy : Certain peptide analogs developed using this compound have demonstrated efficacy in inhibiting tumor growth by targeting cancer cell receptors.

Biochemical Research

This compound serves as a vital tool in biochemical research, particularly in studying protein interactions and functions. Its incorporation into peptide libraries allows researchers to investigate structure-activity relationships.

Applications in Research

- Protein Engineering : By incorporating this compound into proteins, researchers can explore modifications that enhance stability or activity.

- Signal Transduction Studies : Peptides containing this compound can be used to probe signaling pathways, providing insights into cellular mechanisms.

Mécanisme D'action

The mechanism of action of Fmoc-L-Holys(Boc)-OH is primarily related to its role in peptide synthesis. The protecting groups (Fmoc and Boc) prevent unwanted side reactions, allowing for the selective formation of peptide bonds. The compound itself does not have a specific biological target or pathway, as its primary function is to facilitate the synthesis of peptides with desired sequences and properties.

Comparaison Avec Des Composés Similaires

Fmoc-L-Holys(Boc)-OH: can be compared with other amino acid derivatives used in peptide synthesis, such as:

Fmoc-L-Lys(Boc)-OH: Similar to , but with a lysine residue instead of hydroxylysine. It is used for incorporating lysine residues into peptides.

Fmoc-L-Ser(tBu)-OH: Contains a serine residue with a tert-butyl (tBu) protecting group on the hydroxyl side chain. It is used for incorporating serine residues into peptides.

Fmoc-L-Thr(tBu)-OH: Contains a threonine residue with a tert-butyl (tBu) protecting group on the hydroxyl side chain. It is used for incorporating threonine residues into peptides.

Uniqueness: : The uniqueness of This compound lies in the presence of the hydroxylysine residue, which introduces an additional hydroxyl group into the peptide chain. This can provide unique properties to the synthesized peptides, such as increased hydrophilicity and potential sites for further modification.

Activité Biologique

Fmoc-L-Holys(Boc)-OH, also known as N-alpha-Fmoc-N-epsilon-Boc-L-lysine, is a derivative of lysine widely utilized in peptide synthesis. This compound plays a significant role in the development of peptides and proteins due to its unique functional groups, which allow for selective modifications and stability during synthesis. This article explores the biological activity of this compound, emphasizing its applications, mechanisms of action, and relevant research findings.

- Molecular Formula : C26H32N2O6

- Molecular Weight : 468.5 g/mol

- CAS Number : 71989-26-9

- Functional Groups : Fmoc (9-fluorenylmethyloxycarbonyl) and Boc (tert-butyloxycarbonyl)

The presence of these protective groups allows for stability under basic conditions during peptide synthesis and facilitates the removal of the Boc group using trifluoroacetic acid (TFA) during cleavage from resin .

Applications in Peptide Synthesis

This compound is primarily employed in solid-phase peptide synthesis (SPPS). Its utility arises from:

- Stability : The Boc group remains intact through multiple deprotection cycles, ensuring that the integrity of the peptide backbone is maintained until cleavage is desired .

- Versatility : It can be used to synthesize various peptides that may require specific modifications at the lysine side chain.

The biological activity of this compound is largely attributed to its role in peptide formation, which can influence various biological processes:

- Cell Signaling : Peptides synthesized using this compound can act as signaling molecules, modulating pathways involved in cell growth and differentiation.

- Antimicrobial Properties : Some peptides derived from lysine derivatives exhibit antimicrobial activity, making them potential candidates for therapeutic applications against infections .

Case Studies

-

Antimicrobial Peptides :

Research has demonstrated that peptides containing lysine derivatives can enhance antimicrobial activity against various pathogens. For instance, studies on synthetic antimicrobial peptides have shown that modifications at the lysine position significantly affect their efficacy against bacterial strains . -

Peptide-Based Drug Delivery :

The incorporation of this compound into peptide sequences has been explored for drug delivery systems. These peptides can facilitate cellular uptake and improve the bioavailability of therapeutic agents by enhancing permeability across cellular membranes .

Research Findings

Propriétés

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-7-[(2-methylpropan-2-yl)oxycarbonylamino]heptanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H34N2O6/c1-27(2,3)35-25(32)28-16-10-4-5-15-23(24(30)31)29-26(33)34-17-22-20-13-8-6-11-18(20)19-12-7-9-14-21(19)22/h6-9,11-14,22-23H,4-5,10,15-17H2,1-3H3,(H,28,32)(H,29,33)(H,30,31)/t23-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLFMIWUWBOOJLY-QHCPKHFHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NCCCCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H34N2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

482.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.